(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine
Overview
Description
(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine, commonly known as TD-1473, is a small molecule drug candidate that is being developed for the treatment of inflammatory bowel disease (IBD). The molecule belongs to the class of compounds known as Janus kinase inhibitors (JAK inhibitors), which are known to be effective in the treatment of various autoimmune and inflammatory diseases.
Mechanism of Action
TD-1473 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, TD-1473 reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and promotion of tissue repair.
Biochemical and Physiological Effects:
TD-1473 has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), as well as a reduction in the infiltration of immune cells into inflamed tissues. TD-1473 has also been shown to promote mucosal healing and improve barrier function in the gut.
Advantages and Limitations for Lab Experiments
One of the main advantages of TD-1473 is its specificity for JAKs, which reduces the risk of off-target effects. TD-1473 also has a relatively long half-life, which allows for once-daily dosing. However, one limitation of TD-1473 is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in some patients.
Future Directions
There are a number of potential future directions for the development of TD-1473. One area of focus is the optimization of the molecule's pharmacokinetic properties, such as its potency and half-life. Another area of focus is the identification of biomarkers that can be used to predict response to treatment with TD-1473. Additionally, there is interest in exploring the potential of TD-1473 in combination with other drugs for the treatment of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and other inflammatory diseases.
Scientific Research Applications
TD-1473 has been extensively studied in preclinical models of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and has shown promising results in reducing inflammation and promoting mucosal healing. The molecule has also been shown to be effective in other autoimmune and inflammatory diseases, such as psoriasis and rheumatoid arthritis.
properties
IUPAC Name |
N-(4-ethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-10-3-5-11(6-4-10)13-12-7-8-16(14,15)9-12/h3-8,12-13H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUXMBQODIIOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.